N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide
Description
N-(4-(2-Carbamoylphenoxy)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide is a benzothiazole derivative characterized by a but-2-yn-1-yl linker bridging a benzo[d]thiazole-2-carboxamide moiety and a 2-carbamoylphenoxy group. This compound belongs to a class of molecules explored for kinase inhibition, anticancer activity, and multitargeted therapeutic applications due to the benzothiazole core’s versatility in drug design .
Properties
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c20-17(23)13-7-1-3-9-15(13)25-12-6-5-11-21-18(24)19-22-14-8-2-4-10-16(14)26-19/h1-4,7-10H,11-12H2,(H2,20,23)(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKOFGRZNIDKCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide involves several steps. The synthetic route typically includes the following steps:
Formation of the benzo[d]thiazole ring: This step involves the cyclization of appropriate precursors to form the benzo[d]thiazole core.
Attachment of the but-2-yn-1-yl group:
Introduction of the carbamoylphenoxy group: This step involves the attachment of the carbamoylphenoxy group to the but-2-yn-1-yl group through a nucleophilic substitution reaction.
Chemical Reactions Analysis
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in biochemical studies to investigate its effects on cellular processes and molecular pathways.
Medicine: The compound has potential therapeutic applications, particularly as an inhibitor in drug development.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor, binding to target proteins and interfering with their normal function. This inhibition can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound’s structure is distinguished by its alkynyl linker and carbamoylphenoxy substituent. Below is a comparative analysis with structurally related benzothiazole derivatives:
Key Observations :
- Substituent Effects: The 2-carbamoylphenoxy group may improve solubility or hydrogen-bonding capacity relative to hydrophobic substituents like cycloheptylamine (3k) or naphthalene (14) .
Key Observations :
- The target compound’s synthesis may require specialized conditions (e.g., palladium catalysis for alkyne formation), contrasting with simpler alkylation/amide couplings in analogs .
- Yields for saturated-linker derivatives (e.g., 3k, 14) are moderate (20–25%), while dicarboxamides (10a–10l) achieve higher yields (70–85%) due to optimized protocols .
Physicochemical Properties
Melting points and solubility trends provide insights into stability and bioavailability:
Key Observations :
- The carbamoylphenoxy group in the target compound may improve aqueous solubility compared to cycloheptyl-substituted 3k .
- Fluorinated analogs (10a–10l) exhibit higher melting points, suggesting enhanced crystalline stability .
Hypotheses for Target Compound :
- The alkyne linker may enhance target selectivity in kinase inhibition compared to saturated analogs.
- The carbamoylphenoxy group could improve blood-brain barrier penetration relative to fluorophenyl derivatives .
Biological Activity
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide is a synthetic compound notable for its complex structure and diverse biological activities. It features a benzo[d]thiazole core, a carbamoylphenoxy group, and a but-2-yn-1-yl substituent, which contribute to its potential therapeutic applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C19H15N3O3S
- Molecular Weight : 365.41 g/mol
- Structural Features :
- Benzo[d]thiazole moiety
- Carbamoylphenoxy group
- But-2-yn-1-yl substituent
The unique combination of these functional groups allows for varied chemical reactivity and biological activity, making it a subject of interest across multiple research domains.
The compound primarily acts as an inhibitor , interacting with specific proteins involved in cellular signaling pathways. This inhibition can alter various cellular processes, including:
- Signal transduction
- Gene expression
- Metabolic pathways
Such interactions suggest its potential utility in treating diseases like cancer, where modulation of protein activity is beneficial.
Therapeutic Applications
Research indicates that this compound may have therapeutic applications in the following areas:
- Cancer Treatment : The compound has shown promise in inhibiting tumor cell growth, particularly against leukemia cell lines .
- Neurodegenerative Diseases : Its structure is similar to compounds that inhibit acetylcholinesterase (AChE), suggesting potential use in Alzheimer's disease treatment .
- Antimicrobial Activity : Some studies indicate that thiazole derivatives exhibit antimicrobial properties, although specific data on this compound's efficacy is limited.
In Vitro Studies
Recent studies have evaluated the biological activity of various thiazole derivatives, including this compound. Key findings include:
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between the compound and target proteins. These studies reveal:
Q & A
Q. What are the key synthetic pathways for this compound, and how are intermediates characterized?
The synthesis typically involves sequential coupling reactions. For example:
- Step 1: Formation of the alkyne-linked intermediate via Sonogashira coupling between 2-carbamoylphenol derivatives and propargyl bromides under palladium catalysis .
- Step 2: Amidation of the benzo[d]thiazole-2-carboxylic acid with the alkyne intermediate using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .
- Characterization: Intermediates are validated via H/C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and HPLC purity (>95%) .
Q. What spectroscopic methods are critical for confirming the compound’s structure?
- NMR: Aromatic protons in the benzo[d]thiazole moiety appear as doublets at δ 7.6–8.1 ppm, while the but-2-yn-1-yl linker shows a triplet near δ 4.2–4.5 ppm .
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 422.1324) .
- FT-IR: Stretching vibrations for amide C=O (1650–1680 cm) and thiazole C-S (670–690 cm) are diagnostic .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step synthesis?
- Microwave Assistance: Reduces reaction time (e.g., from 24 h to 2 h) and improves yields by 15–20% for coupling steps .
- Catalyst Screening: PdCl(PPh) outperforms Pd(OAc) in Sonogashira coupling, achieving >85% yield .
- Solvent Effects: Anhydrous DMF enhances amidation efficiency compared to THF due to better solubility of carboxamide intermediates .
Q. What structural modifications enhance bioactivity, and how are contradictions in data resolved?
- Modifications:
- Replacing the but-2-yn-1-yl linker with a methylene group reduces cytotoxicity by 50%, suggesting the alkyne’s role in target binding .
- Adding electron-withdrawing groups (e.g., -CF) to the benzamide moiety increases metabolic stability but may reduce solubility .
- Data Contradictions: Discrepancies in IC values (e.g., 2 µM vs. 8 µM in kinase assays) are resolved by standardizing assay conditions (e.g., ATP concentration, incubation time) .
Q. What computational strategies predict binding modes with biological targets?
- Density Functional Theory (DFT): Models electron distribution in the carboxamide group, identifying nucleophilic regions for target interaction .
- Molecular Docking: Simulations using AutoDock Vina reveal hydrogen bonding between the thiazole nitrogen and kinase active-site residues (e.g., EGFR-T790M) .
- MD Simulations: 100-ns trajectories assess stability of the compound-protein complex, with RMSD < 2 Å indicating robust binding .
Methodological Best Practices
- Purification: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate >98% pure product .
- Biological Assays: For cytotoxicity, employ MTT assays with positive controls (e.g., doxorubicin) and validate via Western blotting for apoptosis markers (caspase-3/9) .
- Data Reproducibility: Document reaction parameters (e.g., degassing time for Sonogashira coupling) to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
